

An In-depth Technical Guide to 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde
Cat. No.:	B1300814

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

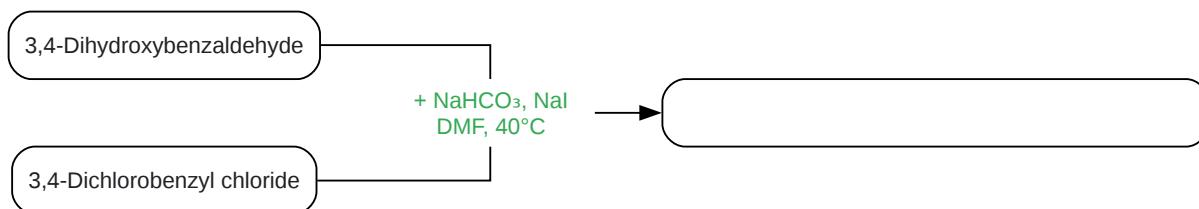
This technical guide provides a comprehensive overview of the chemical compound **4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde**, a substituted benzaldehyde derivative of interest in medicinal chemistry and materials science. This document details its chemical structure, physicochemical properties, and a detailed experimental protocol for its synthesis. Furthermore, it explores the potential biological activities of benzaldehyde derivatives, providing context for future research and development.

Chemical Structure and Properties

4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde is an organic compound characterized by a benzaldehyde core substituted at the 4-position with a (3,4-dichlorobenzyl)oxy group.

Chemical Structure:

Physicochemical Properties:


A summary of the key physicochemical properties of **4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde** is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₀ Cl ₂ O ₂	[1]
Molecular Weight	281.13 g/mol	[1]
Melting Point	92 °C	[1]
Boiling Point	422.0 ± 35.0 °C (Predicted)	[1]
CAS Number	66742-56-1	

Synthesis

The synthesis of **4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde** can be achieved through the Williamson ether synthesis, a well-established method for forming ethers. This specific synthesis involves the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde.

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Synthesis of a precursor to the target compound via Williamson ether synthesis.

Experimental Protocol:

The following protocol is adapted from the general procedure described by Plourde and Spaetzel for the regioselective protection of 3,4-dihydroxybenzaldehyde.

Materials:

- 3,4-Dihydroxybenzaldehyde
- 3,4-Dichlorobenzyl chloride
- Sodium bicarbonate (NaHCO_3)
- Sodium iodide (NaI)
- N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- 10% Aqueous HCl

Procedure:

- To a solution of 3,4-dihydroxybenzaldehyde (~1.0 mmol) in DMF (5 mL), add sodium bicarbonate (~1.5 mmol), 3,4-dichlorobenzyl chloride (~2.0 mmol), and sodium iodide (~0.3 mmol).
- Stir the resulting mixture at 40°C for 24 hours.
- After 24 hours, add 10% aqueous HCl (10 mL) to the reaction mixture.
- Extract the solution with ethyl acetate (3 x 10 mL).
- Combine the organic fractions and wash with brine (10 mL).
- Dry the organic layer over anhydrous MgSO_4 and filter.
- Evaporate the solvent in vacuo to yield the crude product.
- Purify the crude product by chromatography on silica gel to obtain 4-[(3,4-Dichlorobenzyl)oxy]-3-hydroxybenzaldehyde.

Note: The final step to obtain **4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde** would involve the removal or modification of the 3-hydroxyl group, a step not detailed in the referenced general procedure.

Spectroscopic Data (Predicted)

While experimental spectra for **4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde** are not readily available in the public domain, the following tables provide predicted and characteristic spectroscopic data based on the analysis of structurally similar compounds.

3.1. ^1H NMR Spectroscopy

Chemical Shift (δ , ppm)	Multiplicity	Assignment
~9.9	s	1H, -CHO
~7.8	d	2H, Ar-H (ortho to -CHO)
~7.6	d	1H, Ar-H (on dichlorobenzyl)
~7.5	dd	1H, Ar-H (on dichlorobenzyl)
~7.3	d	1H, Ar-H (on dichlorobenzyl)
~7.1	d	2H, Ar-H (ortho to -O-CH ₂ -)
~5.1	s	2H, -O-CH ₂ -

3.2. ^{13}C NMR Spectroscopy

Chemical Shift (δ , ppm)	Assignment
~191	-CHO
~163	Ar-C (para to -CHO)
~137	Ar-C (ipso on dichlorobenzyl)
~133	Ar-C (Cl-substituted on dichlorobenzyl)
~131	Ar-C (Cl-substituted on dichlorobenzyl)
~130	Ar-C (ortho to -CHO)
~129	Ar-C (on dichlorobenzyl)
~128	Ar-C (ipso to -CHO)
~127	Ar-C (on dichlorobenzyl)
~115	Ar-C (ortho to -O-CH ₂ -)
~70	-O-CH ₂ -

3.3. Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2850, ~2750	Medium	C-H stretch (aldehyde)
~1700	Strong	C=O stretch (aldehyde)
~1600, ~1580	Strong	C=C stretch (aromatic)
~1260	Strong	C-O stretch (aryl ether)
~830	Strong	C-H bend (para-substituted)
~820, ~780	Medium-Strong	C-Cl stretch

3.4. Mass Spectrometry (MS)

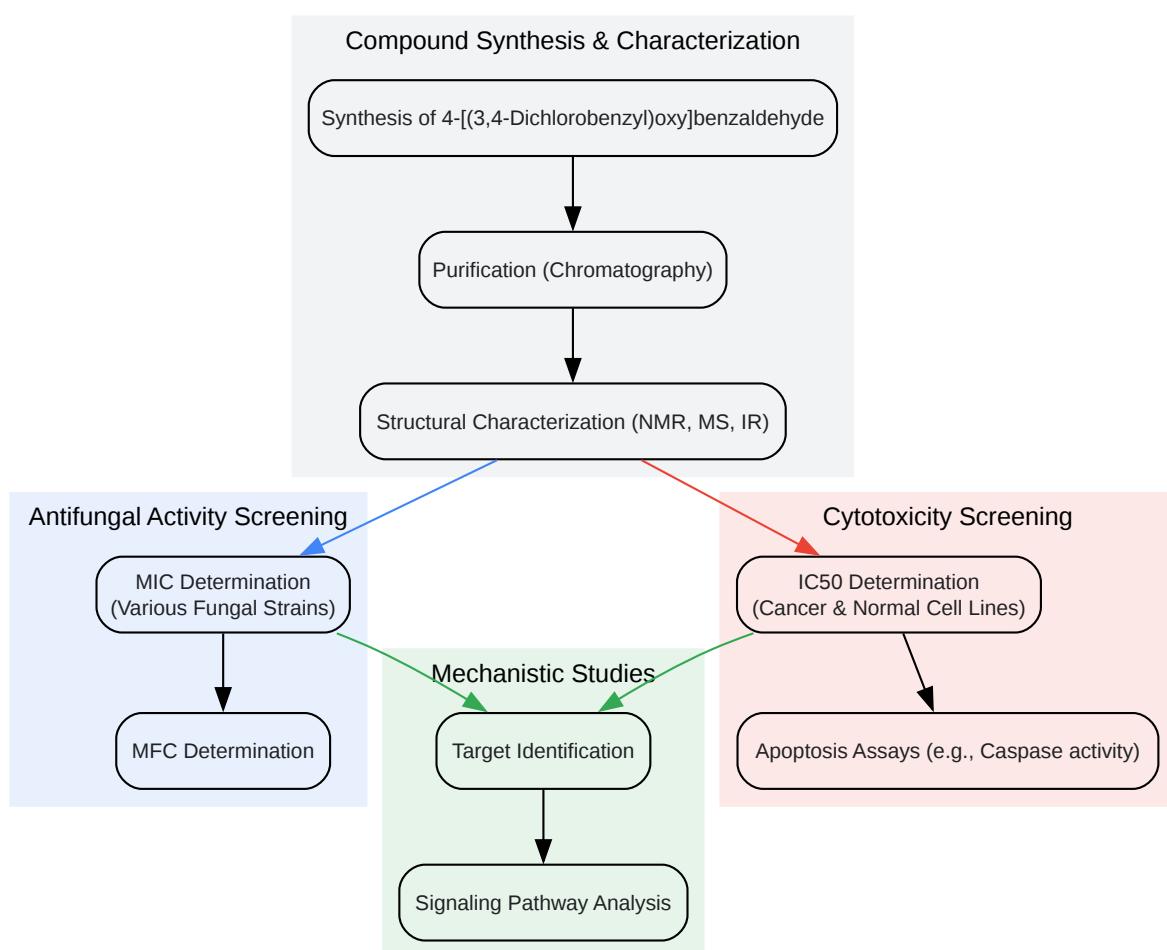
m/z	Interpretation
280/282/284	$[M]^+$ (Molecular ion peak with isotopic pattern for 2 Cl atoms)
159/161	$[Cl_2C_7H_5]^+$ (Dichlorobenzyl cation)
121	$[C_7H_5O_2]^+$ (Hydroxybenzoyl cation)
125	$[ClC_7H_6]^+$ (Chlorobenzyl cation)
77	$[C_6H_5]^+$ (Phenyl cation)

Potential Biological Activity

While specific biological activity data for **4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde** is limited, the broader class of benzaldehyde derivatives has been investigated for various therapeutic applications.

4.1. Antifungal Activity

Benzaldehydes have been identified as having potent antifungal activity.^[2] Their mechanism of action is believed to involve the disruption of cellular antioxidation systems in fungi.^[2] Structure-activity relationship studies have shown that the antifungal efficacy can be influenced by the nature and position of substituents on the benzene ring.^[2] The presence of halogen atoms, such as chlorine, can modulate the electronic properties and lipophilicity of the molecule, potentially enhancing its antifungal properties.


4.2. Cytotoxic Activity

Certain benzaldehyde derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.^[3] The mechanism of cytotoxicity is often linked to the induction of apoptosis and the modulation of intracellular signaling pathways, such as the ERK/MAPK pathway.^[3] The specific substitution pattern on the benzaldehyde ring plays a crucial role in determining the cytotoxic potency and selectivity.

Experimental Workflows and Signaling Pathways

Further research is required to elucidate the specific biological targets and mechanisms of action of **4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde**. Future studies could involve screening against a panel of fungal pathogens and cancer cell lines to determine its activity spectrum. Mechanistic studies could then focus on identifying its molecular targets and its effects on relevant signaling pathways.

A hypothetical workflow for evaluating the antifungal and cytotoxic potential of this compound is presented below.

[Click to download full resolution via product page](#)

Caption: A proposed experimental workflow for the biological evaluation of the compound.

Conclusion

4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde is a compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. This technical guide provides foundational information on its chemical properties and a detailed protocol for its synthesis, which will be valuable for researchers initiating studies on this molecule. The exploration of its biological activities, particularly its potential as an antifungal or cytotoxic agent, warrants further investigation. The provided experimental workflow offers a roadmap for such future studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rgcc-international.com [rgcc-international.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1300814#4-3-4-dichlorobenzyl-oxy-benzaldehyde-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com